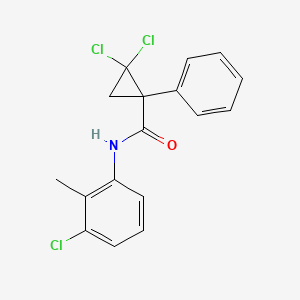
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as IMBT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry. IMBT has shown potential in treating various diseases, including cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the migration and invasion of cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, this compound's poor solubility in water can limit its use in some experiments. Additionally, the lack of a clear understanding of this compound's mechanism of action can make it challenging to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to investigate the use of this compound in treating other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to elucidate this compound's mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a thiazolidinone derivative that has shown promising results in various scientific research applications. Its potential use in treating cancer, inflammation, and diabetes makes it an exciting candidate for drug development. While there are still many unanswered questions regarding this compound's mechanism of action, its potential for future research is vast.
Métodos De Síntesis
The synthesis of 5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with a mixture of acetic anhydride and glacial acetic acid to obtain this compound. The overall yield of the synthesis is around 70%.
Aplicaciones Científicas De Investigación
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown hypoglycemic activity, suggesting its potential use in treating diabetes.
Propiedades
IUPAC Name |
(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-12-13(16)15-14(19)20-12/h4-8H,1-3H3,(H,15,16,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHFXYLPNPQFLQ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B6028778.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)

![3-(2-chlorophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6028817.png)